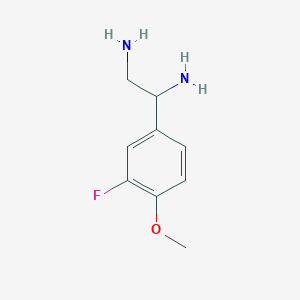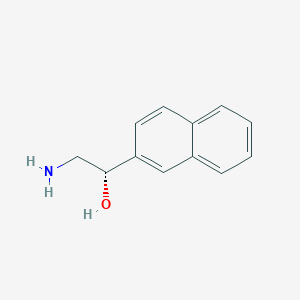
(S)-2-Amino-1-(naphthalen-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-1-(naphthalen-2-yl)ethanol is a chiral compound that features an amino group and a hydroxyl group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(naphthalen-2-yl)ethanol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent such as ethanol . Another approach is the catalytic hydrogenation of the corresponding nitro compound using a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-1-(naphthalen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S)-2-Amino-1-(naphthalen-2-yl)ethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-1-(naphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(naphthalen-1-yl)ethanol: Similar structure but with the amino group attached to the 1-position of the naphthalene ring.
2-Amino-1-(naphthalen-3-yl)ethanol: Similar structure but with the amino group attached to the 3-position of the naphthalene ring.
Uniqueness
(S)-2-Amino-1-(naphthalen-2-yl)ethanol is unique due to its specific chiral configuration and the position of the amino group on the naphthalene ring. This configuration can lead to different biological activities and chemical reactivity compared to its isomers .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m1/s1 |
Clave InChI |
PGJHAXAIVJIVSM-GFCCVEGCSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)[C@@H](CN)O |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


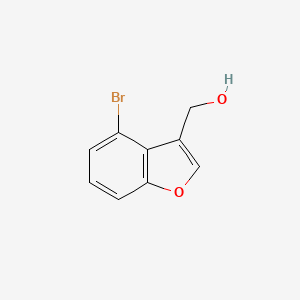
![(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13030236.png)
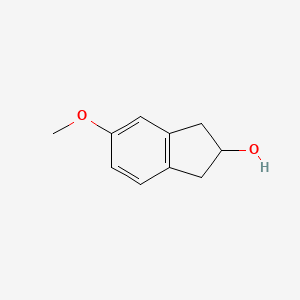
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13030240.png)
![tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13030241.png)

![Tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate](/img/structure/B13030255.png)
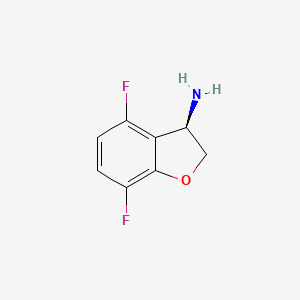
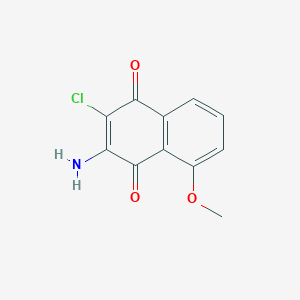
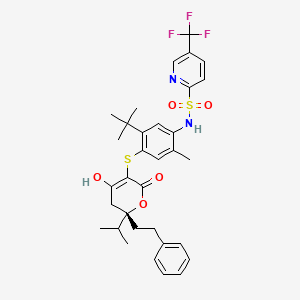
![(E)-5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-oneoxime](/img/structure/B13030286.png)
![6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13030291.png)

